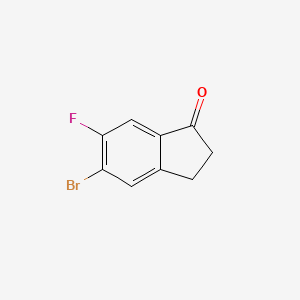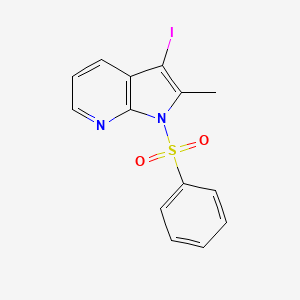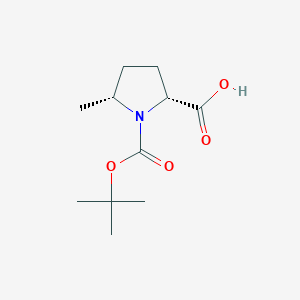
3-Bromo-2-méthoxy-4-(trifluorométhyl)pyridine
Vue d'ensemble
Description
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3NO It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to the pyridine ring
Applications De Recherche Scientifique
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, such as suzuki–miyaura coupling, which can lead to the formation of new carbon-carbon bonds .
Result of Action
It’s known that similar compounds can participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
It’s known that similar compounds should be handled in an inert atmosphere and stored in a dark place at 2-8°c for optimal stability .
Analyse Biochimique
Biochemical Properties
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Additionally, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine has been shown to bind to certain proteins, such as albumin, which can influence its distribution and bioavailability in biological systems. The binding interactions between this compound and proteins are primarily driven by hydrophobic and electrostatic forces .
Cellular Effects
The effects of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key kinases in this pathway, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine can alter gene expression and cellular responses to external stimuli .
Furthermore, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine has been reported to affect cellular metabolism by inhibiting certain metabolic enzymes. This inhibition can lead to changes in the levels of metabolites and the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation. For instance, the binding of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of substrates .
Additionally, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods .
Long-term exposure to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine has been associated with persistent changes in cellular metabolism and gene expression. These changes can have lasting effects on cellular function, even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine can induce toxicity, leading to adverse effects such as liver damage and alterations in metabolic function .
Threshold effects have been observed, where the impact of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine on biochemical pathways becomes more pronounced at certain dosage levels. These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine can influence its bioavailability and overall pharmacokinetic profile .
Additionally, the interaction of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine with other metabolic enzymes, such as glutathione S-transferases, can affect the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake and distribution within cells . The binding of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine to plasma proteins, such as albumin, also plays a role in its distribution and bioavailability .
The localization and accumulation of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine within specific tissues can impact its overall pharmacological effects and toxicity profile .
Subcellular Localization
The subcellular localization of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is an important factor in its activity and function. This compound has been observed to localize within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The targeting of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .
The localization of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine within the endoplasmic reticulum can influence its interactions with other biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-4-(trifluoromethyl)pyridine. One common method is the reaction of 2-methoxy-4-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is often employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used[][4].
Major Products Formed
Substitution: Formation of substituted pyridines with different functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Coupling: Formation of biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-4-(trifluoromethyl)pyridine
- 2-Methoxy-4-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the specific combination of bromine, methoxy, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
3-bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUJGSVYQQGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)


![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)




![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)


